{[(2,2-Dimethylhydrazino)carbonothioyl]thio}acetic acid
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Overview
Description
{[(2,2-Dimethylhydrazino)carbonothioyl]thio}acetic acid is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. This compound is known for its unique structure, which includes a hydrazino group, a carbonothioyl group, and a thioacetic acid moiety. These functional groups contribute to its reactivity and potential utility in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2,2-Dimethylhydrazino)carbonothioyl]thio}acetic acid typically involves the reaction of 2,2-dimethylhydrazine with carbon disulfide, followed by the addition of chloroacetic acid. The reaction conditions often include the use of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
{[(2,2-Dimethylhydrazino)carbonothioyl]thio}acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or hydrazines.
Substitution: The hydrazino and thio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or hydrazines.
Scientific Research Applications
Chemistry
In chemistry, {[(2,2-Dimethylhydrazino)carbonothioyl]thio}acetic acid is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in the formation of complex molecules, making it valuable in the development of new chemical compounds.
Biology
In biological research, this compound can be used to study the effects of hydrazino and thio groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, this compound has potential applications in drug development. Its reactivity and ability to form stable complexes with metal ions make it a candidate for the design of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of {[(2,2-Dimethylhydrazino)carbonothioyl]thio}acetic acid involves its interaction with various molecular targets. The hydrazino group can form stable complexes with metal ions, while the thio group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thioacetic acid: Shares the thioacetic acid moiety but lacks the hydrazino and carbonothioyl groups.
Dimethylhydrazine: Contains the hydrazino group but lacks the thioacetic acid and carbonothioyl groups.
Carbonothioyl compounds: Include the carbonothioyl group but may have different substituents.
Uniqueness
{[(2,2-Dimethylhydrazino)carbonothioyl]thio}acetic acid is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both hydrazino and thio groups allows for versatile chemical transformations, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-(dimethylaminocarbamothioylsulfanyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2S2/c1-7(2)6-5(10)11-3-4(8)9/h3H2,1-2H3,(H,6,10)(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDGFASAVALOFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)NC(=S)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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